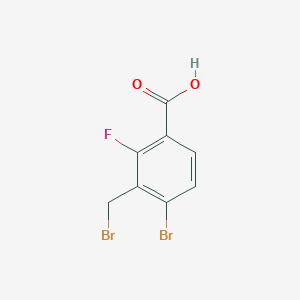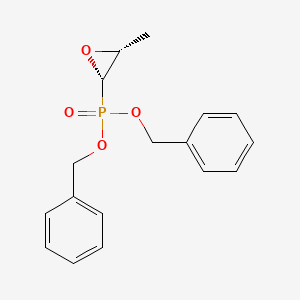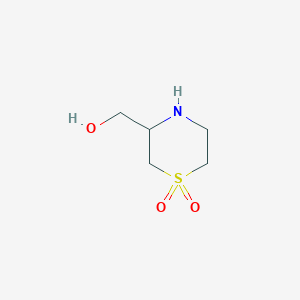
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S. It is a derivative of thiomorpholine, a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the hydroxymethyl group and the 1,1-dioxide functional group imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the thiomorpholine derivative is added portionwise to control the reaction rate and avoid excessive heat generation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Alkylated or acylated thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound without the hydroxymethyl and 1,1-dioxide groups.
Thiomorpholine 1,1-dioxide: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)thiomorpholine: Lacks the 1,1-dioxide group.
Uniqueness
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is unique due to the presence of both the hydroxymethyl and 1,1-dioxide groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H11NO3S |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(1,1-dioxo-1,4-thiazinan-3-yl)methanol |
InChI |
InChI=1S/C5H11NO3S/c7-3-5-4-10(8,9)2-1-6-5/h5-7H,1-4H2 |
Clave InChI |
CGBSWCOIPWWGHT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



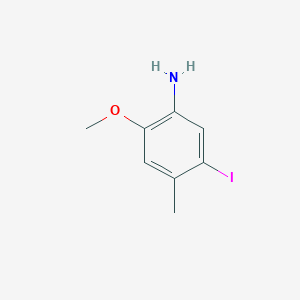
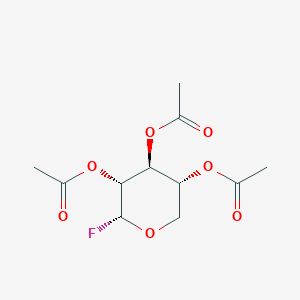
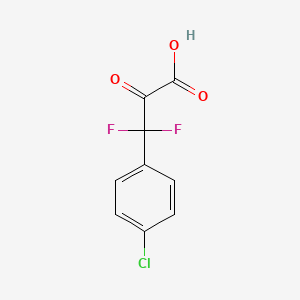
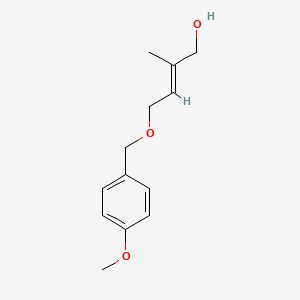
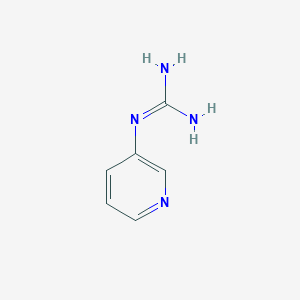

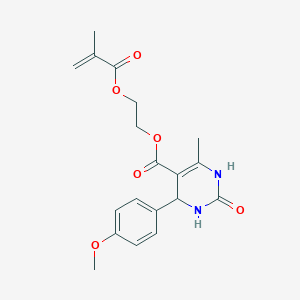
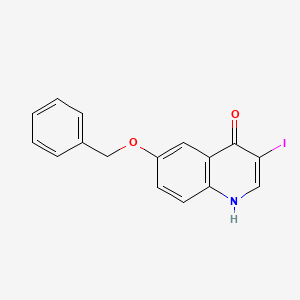
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)

